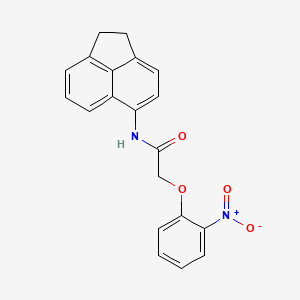

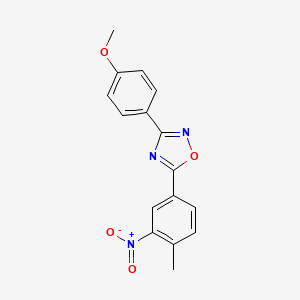

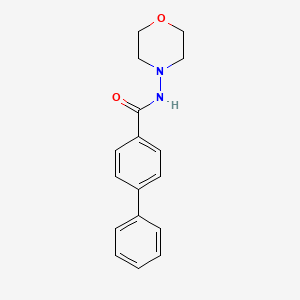

2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole, also known as CFTR(inh)-172, is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across the cell membrane. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR(inh)-172 has been extensively studied for its potential therapeutic application in cystic fibrosis and other diseases associated with CFTR dysfunction.

Mécanisme D'action

2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole(inh)-172 binds to a specific site on the this compound chloride channel and blocks the transport of chloride ions across the cell membrane. The exact binding site and mechanism of inhibition are still under investigation, but it is believed that this compound(inh)-172 interacts with the ATP-binding site of this compound and prevents the channel from opening and closing normally.

Biochemical and Physiological Effects:

This compound(inh)-172 has been shown to have a potent and selective inhibitory effect on this compound chloride channel activity. It does not affect other ion channels or transporters in the cell membrane. This compound(inh)-172 has been demonstrated to reduce the secretion of chloride ions in various cell types, leading to changes in cell volume, membrane potential, and ion composition. This compound(inh)-172 has also been shown to affect the activity of other ion channels and transporters that interact with this compound, such as the epithelial sodium channel (ENaC) and the Na+/K+ ATPase.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole(inh)-172 is a valuable tool for studying this compound chloride channel function and regulation in vitro and in vivo. It has several advantages over other this compound inhibitors, such as glibenclamide and DPC, including higher potency, selectivity, and stability. This compound(inh)-172 has also been shown to be effective in animal models of cystic fibrosis and other this compound-related diseases. However, this compound(inh)-172 has some limitations, such as its relatively high cost and limited availability. It also has some potential off-target effects and toxicity issues that need to be carefully evaluated.

Orientations Futures

2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole(inh)-172 has great potential for therapeutic application in cystic fibrosis and other diseases associated with this compound dysfunction. Future research should focus on optimizing the synthesis, formulation, and delivery of this compound(inh)-172 to improve its efficacy, safety, and pharmacokinetic properties. Other potential future directions include the development of new this compound inhibitors with improved selectivity and potency, the identification of new binding sites and mechanisms of inhibition, and the evaluation of this compound(inh)-172 in clinical trials for cystic fibrosis and other this compound-related diseases.

Méthodes De Synthèse

The synthesis of 2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole(inh)-172 involves several steps, including the condensation of 2-chloro-6-fluorobenzylamine with 4-fluorobenzaldehyde to form 2-(2-chloro-6-fluorobenzylidene)-5-(4-fluorophenyl)-1H-tetrazole, which is then converted to the target compound by reduction with sodium borohydride. The purity and yield of this compound(inh)-172 can be improved by various purification techniques, such as column chromatography and recrystallization.

Applications De Recherche Scientifique

2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole(inh)-172 has been widely used in scientific research to investigate the function and regulation of this compound chloride channel. It has been shown to inhibit this compound-mediated chloride secretion in various cell types, including epithelial cells, pancreatic cells, and airway smooth muscle cells. This compound(inh)-172 has also been used to study the role of this compound in diseases other than cystic fibrosis, such as secretory diarrhea, polycystic kidney disease, and chronic obstructive pulmonary disease.

Propriétés

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF2N4/c15-12-2-1-3-13(17)11(12)8-21-19-14(18-20-21)9-4-6-10(16)7-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTCQQFVTVHJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2N=C(N=N2)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5789105.png)

![N-[3-(3,3-dichloro-2-propen-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5789122.png)

![2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5789125.png)

![1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5789148.png)

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)

![1-(2-fluorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5789181.png)